(2-methyl-2-phenylpropyl) acetate chemical properties
(2-methyl-2-phenylpropyl) acetate chemical properties
An In-depth Technical Guide on the Chemical Properties of (2-methyl-2-phenylpropyl) acetate
Abstract
(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is an organic ester with significant applications in the fragrance, flavoring, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an examination of its role as a key intermediate in the production of Fexofenadine HCl.[2] All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(2-methyl-2-phenylpropyl) acetate is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity fragrance.[1][2] It is insoluble in water but soluble in organic solvents such as alcohols.[1][2][3] Its stability under typical conditions makes it a versatile ingredient in various formulations.[1]
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | (2-methyl-2-phenylpropyl) acetate | N/A |
| Synonyms | Neophyl acetate, Acetic Acid (2-Methyl-2-Phenylpropyl) Ester | [1][4] |
| CAS Number | 18755-52-7 | [1][2][5][6][7] |
| Molecular Formula | C12H16O2 | [1][5][6][7] |
| Molecular Weight | 192.26 g/mol | [1][5][7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Sweet, floral, and fruity | [1] |
| Density | Approximately 0.998 - 1.02 g/cm³ | [3][4] |
| Boiling Point | 256.8 °C to 267 °C at 760 mmHg | [3][4] |
| Flash Point | 100.8 °C | [3][4] |
| Refractive Index | 1.481 to 1.495 | [1][2] |
| Vapor Pressure | 0.0151 mmHg at 25°C | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohols and organic solvents | [1][2][3] |
| Purity | ≥ 99% (Food, Cosmetic, Industrial Grade) | [1] |
| Shelf Life | 2 years when stored properly | [1] |
| Storage | Store in a cool, dry place away from direct sunlight | [1] |
Experimental Protocols: Synthesis and Reactions
The synthesis of (2-methyl-2-phenylpropyl) acetate can be achieved through several chemo-catalytic esterification strategies.[5] The choice of method often depends on factors such as desired yield, purity, and industrial scalability.[5]
Synthesis via Fischer Esterification
A conventional method for synthesizing (2-methyl-2-phenylpropyl) acetate is the Fischer esterification of neophyl alcohol (2-methyl-2-phenylpropan-1-ol) with acetic acid.[5] This reaction is typically catalyzed by a strong Brønsted acid.[5]
Experimental Protocol:
-
Reactants: Neophyl alcohol (1 equivalent) and acetic acid (excess).
-
Catalyst: 1–5 mol% of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]
-
Procedure: a. Combine neophyl alcohol, acetic acid, and the acid catalyst in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux at temperatures between 110–120°C.[5] c. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). d. Upon completion, cool the reaction mixture to room temperature. e. Neutralize the excess acid with a saturated solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., diethyl ether). g. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: The crude product is purified by distillation to obtain (2-methyl-2-phenylpropyl) acetate.[3]
Caption: Fischer Esterification Workflow for (2-methyl-2-phenylpropyl) acetate Synthesis.
Synthesis via Acylation with Acetic Anhydride
An alternative pathway involves the acylation of 2-methyl-2-phenylpropanol with acetic anhydride.[5] This method can be facilitated by a catalyst or proceed under catalyst-free conditions at elevated temperatures.[5]
Experimental Protocol:
-
Reactants: 2-methyl-2-phenylpropanol (1 equivalent) and acetic anhydride (1-1.5 equivalents).
-
Catalyst (Optional): An acid catalyst can be used.
-
Procedure: a. React 2-methyl-2-phenylpropanol with acetic anhydride, with or without a catalyst.[3] b. The reaction yields the acetate ester and a carboxylic acid byproduct.[5]
-
Purification: The target product is obtained through distillation and purification of the reaction mixture.[3]
Synthesis via Friedel-Crafts Alkylation
A patented method describes the synthesis from methallyl acetate and benzene via a Friedel-Crafts alkylation reaction.[8] This approach has the advantage of shorter reaction steps.[8]
Experimental Protocol:
-
Reactants: Methallyl acetate and benzene.
-
Catalyst: A mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃).[8]
-
Procedure: a. In a dry four-necked flask, suspend anhydrous FeCl₃ and AlCl₃ in benzene and stir at room temperature.[8] b. Cool the mixture to 0–5°C.[8] c. Slowly add a solution of methallyl acetate in benzene over approximately 1 hour, maintaining the temperature at 0–5°C.[8] d. Stir vigorously at 0–5°C for 5 hours, then slowly warm to 6–15°C and stir for an additional 6 hours.[8] e. Quench the reaction by pouring the mixture into ice water and stirring for 4 hours. f. Separate the layers and extract the aqueous layer with benzene. g. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and water. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
Purification: The final product is obtained by vacuum distillation, yielding a colorless, transparent liquid with a purity of over 97%.[8]
Chemical Reactivity and Applications
The chemical behavior of (2-methyl-2-phenylpropyl) acetate is influenced by both its ester functional group and the phenyl ring, making it a versatile substrate in synthetic chemistry.[5]
Reduction to 2-methyl-2-phenylpropanol
The ester group can be reduced to the corresponding primary alcohol, 2-methyl-2-phenylpropanol.[5] This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Industrial Applications
-
Fragrance and Flavoring Agent: Due to its pleasant floral and fruity aroma, it is used in perfumes, cosmetics, and as a flavoring agent in food.[1] It can add warmth and body to various fragrance accords.[2]
-
Pharmaceutical Intermediate: It is a critical intermediate in the multi-step synthesis of Fexofenadine HCl, a non-sedating antihistamine.[2] It serves as a Stage 5 intermediate in the "Fexo Chloro" synthesis pathway, where its structure is crucial for building the side-chain scaffold of the final active pharmaceutical ingredient (API).[2]
Caption: Logical Relationship of (2-methyl-2-phenylpropyl) acetate in Fexofenadine Synthesis.
Safety and Handling
For the safe handling of (2-methyl-2-phenylpropyl) acetate, the following precautions should be observed:
-
Personal Protective Equipment: Wear appropriate protective gloves and safety goggles to avoid contact with skin and eyes.[3]
-
Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[3]
-
Fire Safety: Keep away from sources of ignition as it is a combustible liquid.[3][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
The compound is classified with the GHS signal word "Warning" and the hazard statement H302 (Harmful if swallowed).[10] Standard industrial hygiene and safety practices should be followed during handling.[9]
References
- 1. jigspharma.com [jigspharma.com]
- 2. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]
- 3. chembk.com [chembk.com]
- 4. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]
- 5. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]
- 8. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. 18755-52-7|2-Methyl-2-phenylpropyl acetate|BLD Pharm [bldpharm.com]
